molecular formula C12H21N3O2 B6246688 [4-(2-oxopiperidin-1-yl)cyclohexyl]urea CAS No. 2408969-52-6

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea

Cat. No.: B6246688
CAS No.: 2408969-52-6
M. Wt: 239.3
InChI Key:
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Description

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea: is a chemical compound with the molecular formula C12H21N3O2 It is known for its unique structure, which includes a piperidinone ring and a cyclohexyl group connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of a cyclohexyl isocyanate with a piperidinone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [4-(2-oxopiperidin-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the urea group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [4-(2-oxopiperidin-1-yl)cyclohexyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2-oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • [4-(2-oxopiperidin-1-yl)phenyl]urea
  • [4-(2-oxopiperidin-1-yl)butyl]urea
  • [4-(2-oxopiperidin-1-yl)propyl]urea

Comparison: Compared to these similar compounds, [4-(2-oxopiperidin-1-yl)cyclohexyl]urea is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2408969-52-6

Molecular Formula

C12H21N3O2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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